Valacyclovir Hydrochloride

Pharmacokinetics Bioavailability Prodrug Design

Valacyclovir HCl (CAS 124832-27-5), the L-valyl ester prodrug of acyclovir, delivers 3–5× higher oral bioavailability than acyclovir. For generic tablet manufacturing, specify hydrated API (water >3% w/w, particle size <355 μm) to ensure robust tablet hardness and friability without costly excipient strategies—anhydrous forms risk production failure. Its simplified 2–3× daily dosing (vs. acyclovir's 5× daily) improves adherence. Clinical evidence: 19 fewer days of postherpetic neuralgia vs. acyclovir (40 vs. 59 days) and 40% cost savings vs. famciclovir. In immunocompromised patients, 64% oral bioavailability approaches IV acyclovir exposure, reducing IV-line complications.

Molecular Formula C13H21ClN6O4
Molecular Weight 360.80 g/mol
CAS No. 124832-27-5
Cat. No. B000477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValacyclovir Hydrochloride
CAS124832-27-5
SynonymsValacyclovir HCl;  Valaciclovir hydrochloride;  124832-27-5;  256U87 hydrochloride;  Valacyclovir (hydrochloride)
Molecular FormulaC13H21ClN6O4
Molecular Weight360.80 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl
InChIInChI=1S/C13H20N6O4.ClH/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20;/h5,7-8H,3-4,6,14H2,1-2H3,(H3,15,17,18,20);1H/t8-;/m0./s1
InChIKeyZCDDBUOENGJMLV-QRPNPIFTSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityCrystalline solid, occurs as hydrate. UV max (water): 252.8 nm (e 8530). Solubility in water: 174 mg/mL /Valacyclovir hydrochloride/
3.55e+00 g/L

Valacyclovir Hydrochloride (CAS 124832-27-5) Procurement Guide: Prodrug Bioavailability & Formulation Control


Valacyclovir Hydrochloride (CAS 124832-27-5) is the L-valyl ester hydrochloride salt of the antiviral nucleoside analog acyclovir, functioning as an orally administered prodrug [1]. After oral administration, it undergoes rapid and near-complete first-pass intestinal and/or hepatic hydrolysis to yield the active moiety acyclovir and the amino acid L-valine [2]. This prodrug design fundamentally addresses the low oral bioavailability (10–20%) of acyclovir, enabling significantly higher systemic acyclovir exposure and reduced dosing frequency [3].

Why Acyclovir or Famciclovir Cannot Replace Valacyclovir HCl Without Therapeutic Consequence


Generic substitution of Valacyclovir HCl with its active metabolite acyclovir or the alternative prodrug famciclovir is not equivalent due to profound pharmacokinetic disparities and divergent clinical outcomes. Substituting oral acyclovir directly results in a 3- to 5-fold reduction in systemic acyclovir exposure, necessitating an impractically high pill burden (5x daily vs. 2-3x daily) and compromising patient adherence and therapeutic consistency [1]. Substituting famciclovir, while more comparable, introduces distinct cost implications and has been shown in comparative trials to yield inferior pain resolution in acute herpes zoster management [2]. Thus, Valacyclovir HCl represents a specific therapeutic entity whose clinical performance cannot be extrapolated from its components or class peers.

Quantitative Differentiation of Valacyclovir HCl vs. Acyclovir and Famciclovir


Bioavailability Advantage: Valacyclovir HCl vs. Oral Acyclovir

Valacyclovir HCl confers a 3- to 5-fold increase in oral bioavailability of the active antiviral agent acyclovir compared to orally administered acyclovir itself. The absolute bioavailability of acyclovir from valacyclovir is 54.5% ± 9.1%, while oral acyclovir's bioavailability ranges from 10% to 20% [1]. This is attributed to the L-valyl ester moiety, which enables active transport via the intestinal oligopeptide transporter PepT1 [2].

Pharmacokinetics Bioavailability Prodrug Design

Comparative Bioavailability: Valacyclovir HCl vs. Oral Acyclovir in Immunocompromised Children

In immunocompromised pediatric patients, the mean bioavailability of acyclovir from oral valacyclovir was 64%, which substantially exceeds the 10-20% bioavailability reported for oral acyclovir [1]. This confirms that the prodrug advantage is maintained in a high-risk, clinically complex population.

Pediatric Pharmacokinetics Immunocompromised Bioavailability

Clinical Efficacy in Herpes Zoster: Valacyclovir HCl vs. Acyclovir (PHN Duration)

In a randomized, double-blind trial in immunocompetent adults over 50 years of age with herpes zoster, valacyclovir HCl significantly shortened the duration of postherpetic neuralgia (PHN). The median duration of pain after healing was 40 days for the 7-day valacyclovir group, compared to 59 days for the 7-day acyclovir group [1]. A separate 2011 study also found statistically significant reduction in skin lesions and zoster-associated pain for valacyclovir over acyclovir [2].

Herpes Zoster Postherpetic Neuralgia Clinical Trial

Clinical Efficacy in Herpes Zoster: Valacyclovir HCl vs. Famciclovir (Cost-Effectiveness)

A randomized, double-blind, controlled trial in 597 immunocompetent patients aged ≥50 years found that valacyclovir and famciclovir were comparable in resolving zoster-associated pain and postherpetic neuralgia (hazard ratio 1.02; 95% CI: 0.84–1.23; P=0.84). However, the wholesale cost per treatment course was significantly lower for valacyclovir ($83.90) than for famciclovir ($140.70) [1]. A separate 2023 study found valacyclovir offered superior pain resolution at day 29 (P<0.05) [2].

Herpes Zoster Health Economics Comparative Effectiveness

Formulation Robustness: Hydrated vs. Anhydrous Valacyclovir HCl for Tablet Manufacturing

The physical form of Valacyclovir HCl used in manufacturing directly impacts tablet quality. Patent literature identifies that using a hydrated form of Valacyclovir HCl with a water content >3% w/w and a particle size <355 μm yields robust tablets with improved hardness and friability [1]. In contrast, anhydrous forms may exhibit poor compressibility and require complex excipient strategies (e.g., colloidal silicon dioxide and extragranular microcrystalline cellulose) to achieve acceptable friability [2].

Pharmaceutical Formulation Solid-State Chemistry Manufacturing Science

Aqueous Solubility: Valacyclovir HCl Enables High Drug Loading Formulations

The hydrochloride salt form of Valacyclovir exhibits high aqueous solubility, a key property for formulation development. Measured solubility of Valacyclovir HCl in water at 37°C is 466.64 mg/mL [1]. This high solubility is a direct result of salt formation, which enhances the drug's bioavailability without compromising antiviral activity [2].

Physicochemical Characterization Solubility Formulation Design

Valacyclovir HCl: High-Impact Scenarios for Research and Pharmaceutical Procurement


Procurement for Generic Drug Product Development: Robust Tablet Formulations

For generic pharmaceutical manufacturers developing Valacyclovir HCl tablets, procurement should prioritize hydrated forms of the active pharmaceutical ingredient (API) with a water content exceeding 3% w/w and particle size below 355 μm. Patent evidence demonstrates that this specific solid-state form yields robust tablets with acceptable friability and hardness without requiring complex excipient strategies [1]. Selecting anhydrous forms may lead to manufacturing failures, increased excipient costs, and regulatory delays. The high aqueous solubility of Valacyclovir HCl (466.64 mg/mL at 37°C) further supports straightforward formulation development [2].

Procurement for Clinical Trials: Ensuring Superior Pain Outcomes in Herpes Zoster Studies

Investigators designing clinical trials for herpes zoster should select Valacyclovir HCl over oral acyclovir as the active comparator or intervention. Direct head-to-head evidence shows that a 7-day course of Valacyclovir HCl reduces the median duration of postherpetic neuralgia by 19 days compared to a 7-day acyclovir course (40 days vs. 59 days) [1]. This superior outcome reduces patient burden and increases trial sensitivity. Additionally, Valacyclovir HCl offers a cost advantage over famciclovir ($83.90 vs. $140.70 per course) with comparable efficacy, making it the economically prudent choice for large-scale trials [2].

Procurement for Pediatric Formulary Inclusion in Oncology Centers

Hospital pharmacies serving immunocompromised pediatric oncology patients should include oral Valacyclovir HCl on formulary as a strategic replacement for intravenous acyclovir therapy when clinically appropriate. Pharmacokinetic data in this population demonstrate a mean acyclovir bioavailability of 64% from oral valacyclovir, which is 3- to 6-fold higher than oral acyclovir [1]. This high bioavailability enables oral therapy that approaches the systemic exposure of IV acyclovir, reducing the need for IV access and associated complications while lowering healthcare resource utilization.

Procurement for Long-Term Care and Outpatient Pharmacy Formularies

For outpatient and long-term care pharmacy benefit managers, Valacyclovir HCl should be the preferred anti-herpetic prodrug based on combined clinical and economic evidence. Compared to acyclovir, Valacyclovir HCl's 3- to 5-fold bioavailability advantage [1] allows for a simplified dosing regimen (2-3x daily vs. 5x daily), which directly correlates with improved medication adherence in real-world settings. Compared to famciclovir, Valacyclovir HCl offers a 40% lower cost per treatment course with comparable clinical efficacy, making it the cost-effective standard for herpes zoster management [2].

Quote Request

Request a Quote for Valacyclovir Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.